7-Chlorobenzo[D]isoxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-1,2-benzoxazole-3-carboxylic acid is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. The presence of a chlorine atom at the 7th position and a carboxylic acid group at the 3rd position makes this compound unique. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1,2-benzoxazole-3-carboxylic acid typically involves the condensation of 2-aminophenol with various carbonyl compounds. One common method is the reaction of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) under reflux conditions . Another method involves the use of Lawesson’s reagent for the solvent-free microwave-assisted synthesis of benzoxazoles from carboxylic acids and 2-aminophenol .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs large-scale solution-phase synthesis. This involves the condensation of 2-aminophenols with aldehydes, ketones, and carboxylic acids under controlled conditions . The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-1,2-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) and catalysts such as TTIP are used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
7-chloro-1,2-benzoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-chloro-1,2-benzoxazole-3-carboxylic acid involves its interaction with various biological targets. The planar structure of the benzoxazole ring allows it to efficiently interact with biological molecules through π-π stacking and hydrogen bonding . The chlorine atom and carboxylic acid group enhance its ability to form non-covalent interactions with target proteins, influencing pathways related to inflammation, oxidative stress, and microbial inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: The parent compound without the chlorine and carboxylic acid groups.
Benzisoxazole: A similar compound with an isoxazole ring instead of an oxazole ring.
Benzimidazole: Contains a benzene ring fused to an imidazole ring.
Uniqueness
7-chloro-1,2-benzoxazole-3-carboxylic acid is unique due to the presence of the chlorine atom and carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to its analogs. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications .
Eigenschaften
Molekularformel |
C8H4ClNO3 |
---|---|
Molekulargewicht |
197.57 g/mol |
IUPAC-Name |
7-chloro-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4ClNO3/c9-5-3-1-2-4-6(8(11)12)10-13-7(4)5/h1-3H,(H,11,12) |
InChI-Schlüssel |
RGIWYGIVADJEKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)ON=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.